

Application Notes and Protocols: Identifying ADRP Interacting Proteins via Co-immunoprecipitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *adipose differentiation-related protein*

Cat. No.: B1176308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipose Differentiation-Related Protein (ADRP), also known as Perilipin 2 (PLIN2) or adipophilin, is a key protein associated with the surface of intracellular lipid droplets.^{[1][2]} It plays a crucial role in the regulation of lipid storage and metabolism.^[1] Dysregulation of ADRP has been implicated in various metabolic diseases, including hepatic steatosis, atherosclerosis, and diabetes.^[1] Understanding the protein-protein interaction network of ADRP is essential for elucidating its cellular functions and for the development of novel therapeutic strategies targeting lipid-related disorders. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify *in vivo* protein-protein interactions.^[3] This application note provides a detailed protocol for the Co-immunoprecipitation of endogenous ADRP to identify its interacting protein partners.

Principle of Co-immunoprecipitation

Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell or tissue lysate.^[4] The principle is based on the specific recognition of a target protein (the "bait") by an antibody. This antibody is typically immobilized on a solid support, such as agarose or magnetic beads. When a cell lysate is incubated with the antibody-

bead conjugate, the target protein is captured. Any proteins that are bound to the target protein in the lysate will also be pulled down, forming a complex. After washing away non-specifically bound proteins, the entire complex is eluted from the beads and can be analyzed by methods such as Western blotting or mass spectrometry to identify the interacting proteins (the "prey").

[4]

Data Presentation: Known ADRP Interacting Proteins

While a comprehensive, publicly available quantitative dataset from a single Co-IP/mass spectrometry experiment for ADRP is not readily available, the following table summarizes known interacting proteins identified through various methods. This highlights the need for further quantitative proteomic studies on the ADRP interactome.

Interacting Protein	Gene Name	Method of Identification	Reference
Acyl-CoA synthetase long-chain family member 3	ACSL3	Co-immunoprecipitation from isolated lipid droplets	[5]
Ras-related protein Rab-18	RAB18	Co-immunoprecipitation from isolated lipid droplets	[5]
Comparative gene identification-58	CGI-58 (ABHD5)	Yeast two-hybrid screening, GST-pulldown assay	[6]
Immunity-related GTPase family M protein 2	IRG-47	Yeast two-hybrid screening	[6]

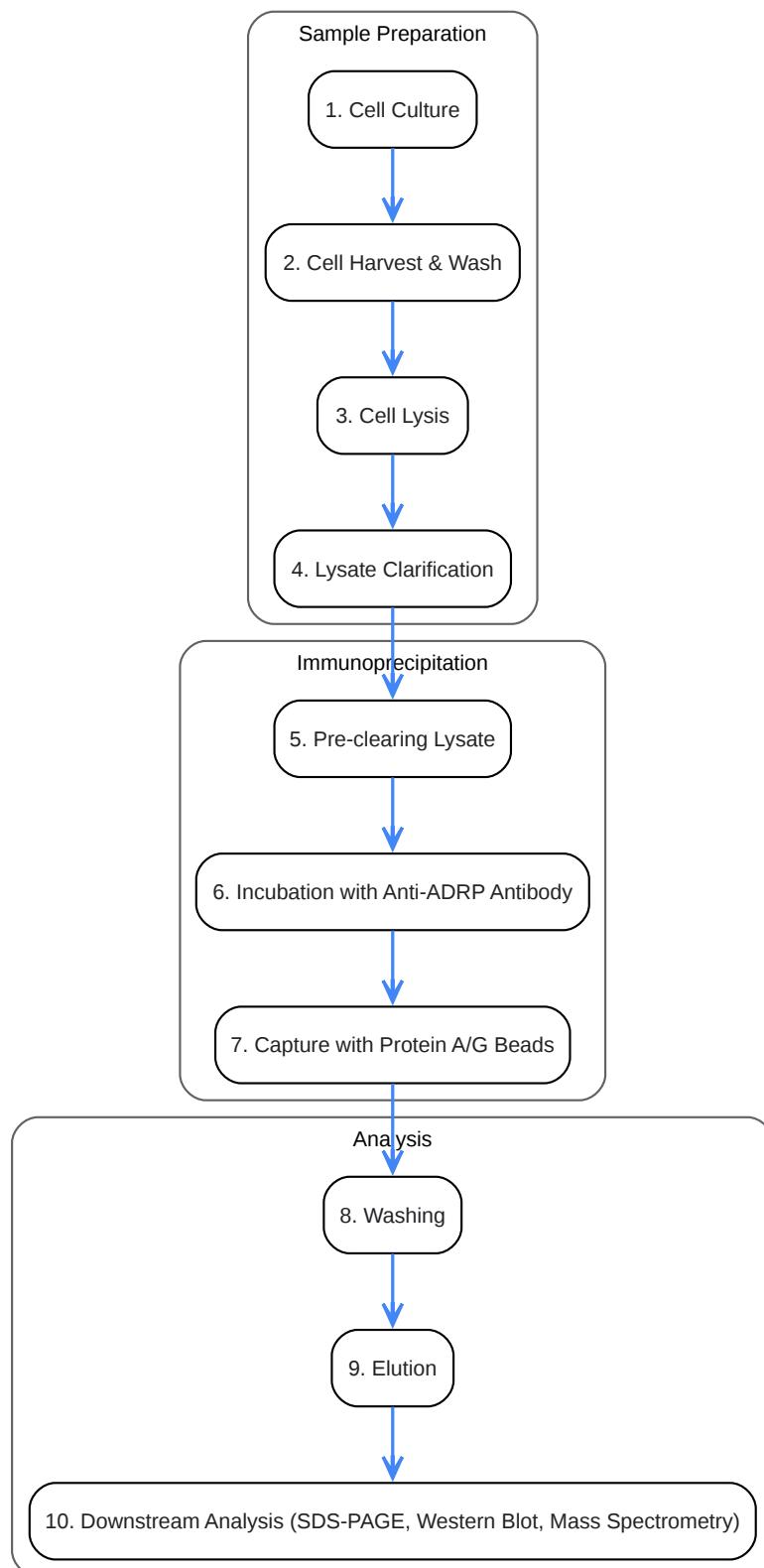
Experimental Protocols

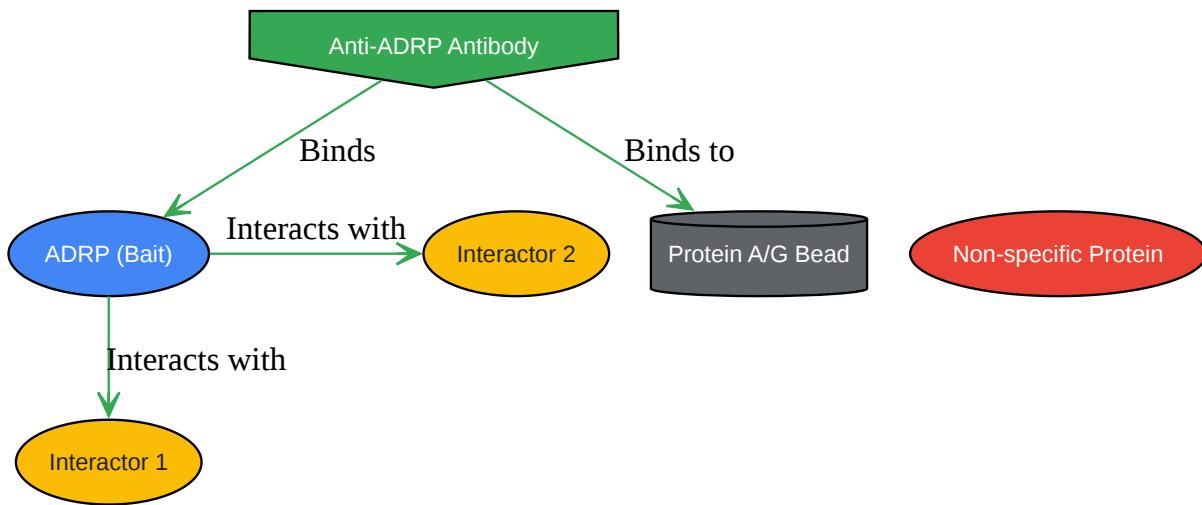
This protocol is optimized for the co-immunoprecipitation of ADRP from cultured mammalian cells. As ADRP is associated with lipid droplets, a key adaptation is the potential for initial enrichment of lipid droplets to increase the specificity of the Co-IP.[7][8]

Materials and Reagents

- Cell Culture: Mammalian cell line expressing endogenous ADRP (e.g., Huh7, HepG2, or adipocytes).
- Antibodies:
 - Anti-ADRP/PLIN2 antibody, validated for immunoprecipitation.
 - Normal IgG from the same species as the anti-ADRP antibody (negative control).
- Beads: Protein A/G agarose or magnetic beads.
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold.
 - Co-IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol.[9] Add protease and phosphatase inhibitor cocktails immediately before use.
 - Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20.
 - Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 (for gentle elution) or 1x Laemmli sample buffer (for denaturing elution).
 - Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural and Functional Assessment of Perilipin 2 Lipid Binding Domain(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction and biological pathway analysis of proteomic products in patients with premature coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing Interactomes | Center for Disparities in Diabetes, Obesity and Metabolism [cddom.uahs.arizona.edu]
- 5. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel CRISPR-Cas9 screens identify mechanisms of PLIN2 and lipid droplet regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]

- 8. Analysis of interaction partners for perilipin and ADRP on lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulating perilipin 2 levels are associated with fat mass, inflammatory and metabolic markers and are higher in women than men - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Identifying ADRP Interacting Proteins via Co-immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176308#co-immunoprecipitation-protocol-to-identify-adrp-interacting-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com